3-((4-Fluorophenyl)thio)piperidine hydrochloride
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Overview
Description
3-((4-Fluorophenyl)thio)piperidine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 g/mol . It is a piperidine derivative where a 4-fluorophenyl group is attached to the sulfur atom of the thioether linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the reaction of 4-fluorothiophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-((4-Fluorophenyl)thio)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thioether to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-fluorinated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-((4-Fluorophenyl)thio)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used to investigate enzyme interactions and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)thio)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the fluorine atom and the thioether linkage can influence the binding affinity and specificity of the compound .
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein coupled receptors or ion channels.
Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Comparison with Similar Compounds
- 3-((4-Chlorophenyl)thio)piperidine hydrochloride
- 3-((4-Bromophenyl)thio)piperidine hydrochloride
- 3-((4-Methylphenyl)thio)piperidine hydrochloride
Comparison: Compared to its analogs, 3-((4-Fluorophenyl)thio)piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGULQASJLHETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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